molecular formula C11H8N4O2 B8403455 5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B8403455
M. Wt: 228.21 g/mol
InChI Key: KLOIHRRSXLOQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a compound that belongs to the class of imidazole derivatives Imidazole and its derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the reaction of imidazole with benzoimidazole derivatives under specific conditions. One common method involves the use of carbonyldiimidazole (CDI) as a coupling reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the CDI .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives.

Scientific Research Applications

5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Carbonyldiimidazole (CDI): Used as a coupling reagent in peptide synthesis.

    Benzimidazole: Known for its antifungal and antiparasitic properties.

    Imidazole: A versatile building block in organic synthesis.

Uniqueness

5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its combined structural features of both imidazole and benzoimidazole rings.

Properties

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

5-(imidazole-1-carbonyl)-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C11H8N4O2/c16-10(15-4-3-12-6-15)7-1-2-8-9(5-7)14-11(17)13-8/h1-6H,(H2,13,14,17)

InChI Key

KLOIHRRSXLOQPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N3C=CN=C3)NC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,1′-carbonyl-diimidazole (11.7 g, 72.3 mmol) in THF (500 mL) was added 3,4-diaminobenzoic acid (5.00 g, 32.9 mmol) and stirred for 3 days at ambient temperature. The reaction mixture was concentrated and stirred for 30 min at 80° C. in water (100 mL). The resulting suspension was then cooled to ambient temperature and the mixture was filtered off and washed with water (2×50 mL) to afford the title compound (4.94 g, 66%) which was obtained as a white solid. MS: m/e=229.3 [M+H]+.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
66%

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